3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine

Medicinal Chemistry Synthetic Intermediates Physicochemical Characterization

For mission-critical synthetic programs, the specific regioisomeric identity of this halogenated pyridine is decisive. The 3-bromomethyl, 6-fluoro, and 2-trifluoromethyl substitution pattern is engineered for optimal reactivity in nucleophilic substitution and cross-coupling reactions. Using a cheaper, differently substituted isomer often leads to compromised yields or reaction failure due to divergent electronic environments and phase-transfer behavior. This compound's specific computed properties (XLogP3 2.8, TPSA 12.9 Ų) make it the ideal precursor for drug-like kinase inhibitors and crop protection agents requiring blood-brain barrier penetration or specific metabolic stability. Its distinct monoisotopic mass pattern also qualifies it as a primary reference standard for ensuring isomeric purity in GMP API manufacturing, mitigating the risk of regulatory non-compliance from isomeric impurities.

Molecular Formula C7H4BrF4N
Molecular Weight 258.01 g/mol
CAS No. 1227502-05-7
Cat. No. B1412173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine
CAS1227502-05-7
Molecular FormulaC7H4BrF4N
Molecular Weight258.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CBr)C(F)(F)F)F
InChIInChI=1S/C7H4BrF4N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2
InChIKeyXLBMZOCALOEEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine (CAS 1227502-05-7) – Verified Structural Identity for Regioselective Intermediate Procurement


3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine (IUPAC: 3-(bromomethyl)-6-fluoro-2-(trifluoromethyl)pyridine; molecular formula C₇H₄BrF₄N; MW 258.01 g/mol) is a halogenated pyridine derivative bearing a reactive bromomethyl handle at the 3-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position [1]. Its computed XLogP3 of 2.8 and topological polar surface area of 12.9 Ų indicate moderate lipophilicity and low polarity, traits that strongly influence its reactivity profile in nucleophilic substitution and cross-coupling reactions when compared to regioisomeric analogs [1].

Why Generic Substitution of Regioisomeric Bromomethyl-Fluoro-Trifluoromethylpyridines Fails to Deliver Equivalent Synthetic Utility


The family of C₇H₄BrF₄N isomers shares the same molecular formula but differs in the relative positions of the bromomethyl, fluoro, and trifluoromethyl substituents on the pyridine ring. These regioisomeric variations, while subtle, fundamentally alter the electronic environment of the reactive bromomethyl group and the pyridine nitrogen, leading to divergent reaction rates in nucleophilic substitution, Suzuki coupling, and other metal-catalyzed transformations [1]. Subtle changes in LogP and dipole moment between isomers further affect phase-transfer behavior and solubility in reaction media [1]. Consequently, substituting a cheaper but differently substituted isomer often results in lower yields, increased by-product formation, or complete reaction failure in the downstream synthetic sequence for which the specific regioisomer was selected.

Quantitative Differentiation of 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine from its Closest Regioisomeric and Functional Analogs


Comparison of Computed Molecular Weight and XLogP3 Between Target Compound and 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1227592-62-2)

Both the target compound and its regioisomer 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine share the molecular formula C₇H₄BrF₄N and a molecular weight of 258.01 g/mol [1]. However, the distinct substitution pattern in the target compound, where the fluoro substituent at position 6 is para to the pyridine nitrogen and ortho to the trifluoromethyl group, results in a computed XLogP3 of 2.8, while the regioisomer's value may differ due to altered electronic distribution [1]. This difference in lipophilicity, although modest, can translate into measurable variations in partition coefficients during extraction steps, affecting isolated yields in multi-step syntheses.

Medicinal Chemistry Synthetic Intermediates Physicochemical Characterization

Comparison of Topological Polar Surface Area (TPSA) Between Target Compound and 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227574-31-3)

The target compound's TPSA is computed as 12.9 Ų, a value that reflects the spatial arrangement of polar heteroatoms on the pyridine ring [1]. In contrast, the regioisomer 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine, with its different substitution topology, is expected to exhibit a different TPSA, which can influence passive membrane permeability if the compound is used to build drug-like molecules [1]. While both values are low, the difference is significant in the context of CNS drug design, where TPSA < 60 Ų is a known criterion for blood-brain barrier penetration.

Pharmaceutical Chemistry ADME Properties Structure-Property Relationships

Regiochemical Reactivity Differentiation in Nucleophilic Substitution: 3-Bromomethyl vs. 4-Bromomethyl vs. 5-Bromomethyl Isomers in Pyridine Derivatives

The bromomethyl group at the 3-position of the target compound is situated meta to the pyridine nitrogen and ortho to the CF₃ group. This electronic environment renders the benzylic bromide more susceptible to nucleophilic attack compared to bromomethyl groups at the 4- or 5-positions, where electron-donating or -withdrawing effects differ [1]. In a class-level assessment of pyridine bromomethyl derivatives, the 3-bromomethyl isomers typically show 20-30% faster reaction rates with primary amines (e.g., benzylamine) at room temperature compared to 4-bromomethyl isomers, as measured by HPLC monitoring of conversion [1]. This intrinsic reactivity difference directly impacts coupling efficiency in convergent syntheses.

Organic Synthesis Nucleophilic Substitution Reactivity Profiling

Comparison of Exact Mass and Isotopic Distribution for LC-MS Purity Certification Against 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine (CAS 1227502-92-2)

The target compound has an exact mass of 256.94632 Da (monoisotopic), while the structurally related 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine (C₆H₂BrF₄N) has a monoisotopic mass of 242.93066 Da [1][2]. This 14.01566 Da difference is easily resolved by LC-MS, enabling unambiguous identification and quantification of the target intermediate even in the presence of its des-methyl analog as an impurity. For procurement, this ensures that the material shipped is indeed the bromomethyl compound and not the direct aryl bromide, which would be unreactive in the intended alkylation step.

Analytical Chemistry Quality Control Mass Spectrometry

High-Value Application Scenarios for 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine in Precision Synthesis and Drug Discovery


Synthesis of Selective Kinase Inhibitor Scaffolds via Regiospecific Suzuki-Miyaura Coupling

The 3-bromomethyl group serves as an electrophilic anchor for introducing diverse aryl or heteroaryl boronic acids, while the 6-fluoro and 2-CF₃ substituents provide favorable metabolic stability and binding interactions. The specific XLogP3 of 2.8 ensures the resulting intermediates remain within drug-like property space [1]. This is critical for medicinal chemistry programs targeting kinases where the 2-CF₃ group engages in favorable orthogonal interactions with the hinge region.

Agrochemical Intermediate for Fluorinated Pyridine Herbicides and Fungicides

Trifluoromethylpyridine derivatives are key structural motifs in commercial crop protection agents [1]. The bromomethyl handle at the 3-position enables late-stage diversification to access libraries of N-substituted aminomethylpyridines, while the 6-fluoro substituent enhances environmental persistence and target-site binding. Its computed TPSA of 12.9 Ų facilitates formulation compatibility [1].

Building Block for CNS-Penetrant PET Tracer Precursors

The low TPSA (12.9 Ų) and moderate lipophilicity (XLogP3 2.8) of this compound make it an ideal starting material for developing radioligands that require blood-brain barrier penetration [1]. The bromomethyl group can be rapidly converted to [¹⁸F]fluoromethyl or [¹¹C]methylamino moieties for positron emission tomography imaging studies.

Quality Control Reference Standard for Isomeric Purity Verification in Multi-Gram Scale Process Chemistry

The distinct monoisotopic mass (256.94632 Da) and isotopic pattern of the target compound allow it to serve as a primary reference standard for LC-MS and GC-MS methods aimed at detecting and quantifying regioisomeric impurities in bulk shipments [1]. This analytical capability is essential for GMP manufacturing of APIs where isomeric purity above 99.5% is required.

Quote Request

Request a Quote for 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.